1-(2,6-Difluorophenyl)piperazine
Description
The Piperazine (B1678402) Scaffold as a Privileged Structure in Medicinal Chemistry and Chemical Biology
Structural Attributes and Conformational Properties of the Piperazine Core
The piperazine core is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions (1 and 4). nih.govwikipedia.org This arrangement confers a set of valuable physicochemical properties. The presence of the two nitrogen atoms makes piperazine basic and allows for improved water solubility, which is a crucial factor for the bioavailability of drug candidates. researchgate.nettandfonline.com
Structurally, the piperazine ring typically adopts a stable chair conformation, similar to cyclohexane. wikipedia.orged.ac.uk This conformation minimizes steric strain and provides a defined three-dimensional geometry. However, the ring possesses conformational flexibility, and in some biological contexts, such as when binding to certain proteins, it can adopt a higher-energy twist-boat conformation. acs.org The nitrogen atoms can be substituted, allowing for the introduction of various functional groups to modulate properties and interactions without necessarily creating a new stereocenter. tandfonline.com The pKa values of the nitrogen atoms are in a physiologically relevant range, which is critical for the pharmacokinetic profiles of drug candidates. tandfonline.com
Role of Piperazine Moieties in Modulating Ligand-Target Interactions
The utility of the piperazine scaffold is profoundly linked to its ability to engage in various types of interactions with biological macromolecules. The nitrogen atoms in the ring are effective hydrogen bond acceptors, a fundamental interaction for anchoring ligands to protein targets. researchgate.net Furthermore, depending on the physiological pH and the local microenvironment, one or both nitrogen atoms can be protonated, allowing them to form crucial ionic interactions or salt bridges with acidic amino acid residues like aspartate and glutamate (B1630785) in a protein's binding site. nih.gov
Beyond these polar interactions, the carbon backbone of the piperazine ring provides a hydrophobic surface that can engage in van der Waals forces with nonpolar regions of a target. nih.gov By modifying the substituents on the nitrogen atoms, researchers can systematically alter a molecule's size, shape, and electronic properties to optimize its binding affinity and selectivity for a specific target. researchgate.net This modularity allows the piperazine ring to serve as a central linker or scaffold, connecting different pharmacophoric elements that recognize and bind to distinct pockets within a target protein. mdpi.com
Research Context of Arylpiperazine Derivatives
When a piperazine ring is attached to an aromatic (aryl) group, the resulting arylpiperazine scaffold becomes a particularly fruitful area for research and drug development. This class of compounds has a long history of investigation, leading to numerous agents with significant biological activities, especially within the central nervous system. mdpi.comnih.gov
Historical and Current Applications of Arylpiperazines in Academic Research
Historically, arylpiperazine derivatives were extensively studied as ligands for central nervous system (CNS) receptors, particularly serotonergic and dopaminergic receptors. mdpi.com This research led to the development of drugs for treating depression, anxiety, and other neurological disorders. nih.gov The versatility of the arylpiperazine scaffold allows for the fine-tuning of receptor subtype selectivity and functional activity (agonist, antagonist, or mixed profiles). nih.govacs.org
More recently, the scope of arylpiperazine research has expanded dramatically. Scientists have explored their potential as anticancer agents, demonstrating cytotoxic effects against various tumor cell lines, including prostate, lung, and breast cancer. mdpi.comnih.gov Other research avenues have uncovered activities such as anti-inflammatory, antimicrobial, and analgesic properties. thieme-connect.commdpi.comnih.gov The ability to hybridize the arylpiperazine moiety with other pharmacophores continues to be a productive strategy for discovering multi-target ligands, such as those being investigated for complex conditions like schizophrenia or for use as noncovalent protease inhibitors. rsc.orgacs.org
Distinctive Contributions of Halogenation in Arylpiperazine Chemical Space
Halogenation, the introduction of halogen atoms like fluorine, chlorine, or bromine onto the aryl ring of an arylpiperazine, is a powerful and widely used strategy in medicinal chemistry. mt.com Halogens can profoundly influence a molecule's physicochemical and biological properties. For instance, the introduction of fluorine atoms can alter a compound's metabolic stability, lipophilicity, and binding affinity. nih.gov
The strategic placement of halogens can lead to enhanced selectivity and potency. For example, studies on certain anticancer agents have shown that the presence and position of fluoro substituents on the phenyl ring of a piperazine derivative can be crucial for their activity. tandfonline.comnih.gov Halogen atoms can participate in specific, non-covalent interactions with protein targets, known as halogen bonding, which can contribute significantly to binding energy. Furthermore, they can modify the electronic properties of the aromatic ring, influencing how it interacts with its biological target. mt.com The regioselective introduction of halogens remains a key challenge and an active area of research, as the precise positioning is often critical to achieving the desired biological effect. researchgate.net
Rationale for Comprehensive Investigation of 1-(2,6-Difluorophenyl)piperazine
The rationale for a focused investigation of this compound emerges from the convergence of the principles outlined above. The compound combines the privileged piperazine scaffold with a specifically substituted aryl group, making it a molecule of significant academic interest for several reasons.
First, the piperazine core provides a robust and well-characterized foundation with favorable pharmacokinetic properties. researchgate.nettandfonline.com Second, the attachment of a phenyl ring places it within the broadly bioactive class of arylpiperazines. mdpi.com The defining feature, however, is the presence of two fluorine atoms at the 2 and 6 positions of the phenyl ring.
This specific ortho-disubstitution pattern is particularly significant. It can impose conformational constraints on the molecule, influencing the rotational freedom around the phenyl-piperazine bond. This restricted conformation can pre-organize the molecule into a shape that is more complementary to a specific biological target, potentially leading to higher affinity and selectivity. Indeed, research on other arylpiperazines has suggested that ortho-halogen substitution can be important for in vivo activity. mdpi.com The electron-withdrawing nature of the two fluorine atoms also significantly alters the electronic landscape of the phenyl ring, which can modulate its interactions with protein targets. Therefore, this compound serves as an ideal model compound to probe the effects of specific di-halogenation patterns on the biological activity of arylpiperazines, contributing valuable structure-activity relationship (SAR) data to the field of chemical biology.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,6-difluorophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2/c11-8-2-1-3-9(12)10(8)14-6-4-13-5-7-14/h1-3,13H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTWDUFMPFRGJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501301214 | |
| Record name | 1-(2,6-Difluorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501301214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255893-56-2 | |
| Record name | 1-(2,6-Difluorophenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=255893-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Difluorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501301214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 2,6 Difluorophenyl Piperazine
Established Synthetic Routes for 1-(2,6-Difluorophenyl)piperazine
The primary and most established method for synthesizing this compound is through the N-arylation of piperazine (B1678402). This approach typically involves the reaction of piperazine with an activated 2,6-difluorophenyl electrophile.
Classical Coupling Reactions for N-Arylation of Piperazine
The N-arylation of piperazine with a difluorinated aromatic ring is commonly achieved through nucleophilic aromatic substitution (SNAr) reactions. In this reaction, the piperazine acts as a nucleophile, displacing a leaving group, typically a halogen, from the aromatic ring. The presence of two electron-withdrawing fluorine atoms on the phenyl ring activates the substrate towards nucleophilic attack.
A common electrophile used in this synthesis is 1,2,3-trifluorobenzene (B74907) or 1-bromo-2,6-difluorobenzene. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and to deprotonate the piperazine, increasing its nucleophilicity.
Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, also provide a powerful method for the N-arylation of piperazine. These reactions utilize a palladium or copper catalyst with a suitable ligand to facilitate the coupling of an aryl halide or triflate with the amine. Nickel-catalyzed amination has also been explored for the selective N-arylation of piperazine. researchgate.net
Precursor Chemistry and Reagent Considerations
The choice of precursors and reagents is critical for an efficient synthesis. For the N-arylation of piperazine, key reagents include:
Aryl Halide: 1,2-Difluorobenzene or other 1,2-dihalo- or 1-halo-2-fluoro-benzene derivatives serve as the electrophilic partner. google.com The reactivity of the halide follows the order I > Br > Cl > F.
Piperazine: Can be used in its free base form or as a salt. Using an excess of piperazine can sometimes serve as both the nucleophile and the base. organic-chemistry.org
Base: Common bases include inorganic carbonates (e.g., K2CO3, Cs2CO3) or organic amines (e.g., triethylamine, diisopropylethylamine). Stronger bases like lithium bis(trimethylsilyl)amide (LiHMDS) have also been employed. google.comgoogle.com
Solvent: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are often used to facilitate the reaction.
Novel Synthetic Approaches and Optimized Pathways for Difluorophenylpiperazine Derivatives
Research continues to focus on developing more efficient and versatile synthetic routes to this compound and its analogues, particularly those with diverse functionalities.
Exploration of Diverse Linkers and Peripheral Substitutions
The synthesis of derivatives of this compound often involves the introduction of various linkers and substituents on the piperazine ring. This allows for the fine-tuning of the molecule's properties for specific applications. For instance, novel 1-phenyl-piperazine-2,6-diones have been prepared through a facile synthetic route starting from methyl N-substituted iminomonoacetate. nih.gov The synthesis of 2,6-bridged piperazine-3-ones has been achieved through N-acyliminium ion chemistry. nih.gov
The table below summarizes examples of synthetic approaches for creating diverse difluorophenylpiperazine derivatives.
| Starting Material | Reagent(s) | Product | Reference |
| Methyl N-substituted iminomonoacetate | Various | 1-Phenyl-piperazine-2,6-diones | nih.gov |
| 2,5-Disubstituted piperazine-3,6-diones | Protic acid | 2,6-Bridged piperazine-3-ones | nih.gov |
Stereoselective Synthesis of Chiral Difluorophenylpiperazine Analogues
The development of stereoselective methods for the synthesis of chiral piperazine derivatives is of significant interest, as the stereochemistry of a molecule can dramatically influence its biological activity. While specific examples for the direct stereoselective synthesis of this compound are not extensively detailed in the provided results, general strategies for asymmetric piperazine synthesis are relevant.
These strategies often involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For example, a highly diastereoselective intramolecular palladium-catalyzed hydroamination has been used to synthesize 2,6-disubstituted piperazines. nih.gov Another approach involves the diastereoselective Diels-Alder reaction with a chiral oxazolidinone auxiliary. nih.gov Bioinspired stereoselective synthesis has also been employed to create chiral tetrahydrofurans from diols, a strategy that could potentially be adapted for piperazine synthesis. elsevierpure.com
Intramolecular Cyclization Reactions Involving 2,6-Difluoroaniline and Related Precursors
An alternative to the direct N-arylation of piperazine is the construction of the piperazine ring through an intramolecular cyclization reaction. This approach often starts with a precursor that already contains the 2,6-difluorophenyl group.
For example, a method for piperazine formation involves the reaction of N,O,O'-tris(toluene-p-sulfonyl)bis(2-hydroxyethyl)amine with an aniline (B41778) derivative, such as 2,6-difluoroaniline. rsc.org This reaction proceeds via an intramolecular cyclization to form the piperazine ring. Another strategy involves a silyl-Prins cyclization, which has been used for the diastereoselective synthesis of cis-2,6-disubstituted dihydropyrans and could be conceptually applied to nitrogen-containing heterocycles. nih.gov
The following table outlines a general intramolecular cyclization approach.
| Precursor | Key Reaction Type | Product | Reference |
| N,O,O'-tris(toluene-p-sulfonyl)bis(2-hydroxyethyl)amine and 2,6-difluoroaniline | Intramolecular cyclization | This compound | rsc.org |
| Alkenylsilyl alcohol | Silyl-Prins cyclization | cis-2,6-Disubstituted dihydropyrans | nih.gov |
Mechanistic Investigations of Novel Cyclization Pathways
While specific mechanistic investigations into novel cyclization pathways originating from this compound are not prominently documented, the synthesis of various piperazine-containing heterocyclic systems has been explored through different mechanistic routes. For instance, manganese(III) acetate (B1210297) mediated radical cyclization of unsaturated acyl-piperazines with 1,3-dicarbonyl compounds proceeds through the formation of an alpha-carbon radical, followed by intramolecular cyclization to form dihydrofuran-piperazine compounds. nih.gov The proposed mechanism involves the initial formation of a radical intermediate which then undergoes cyclization and subsequent oxidation. nih.gov
Utility of this compound as a Key Synthetic Intermediate or Building Block
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. mdpi.commdpi.com Its prevalence is due to its ability to impart favorable physicochemical properties such as improved solubility and basicity, which can enhance the pharmacokinetic profile of a drug candidate. mdpi.com The compound this compound, specifically, is commercially available as a building block for drug discovery and development. nih.gov
The 2,6-difluorophenyl substituent is a common feature in various bioactive molecules, often introduced to modulate electronic properties and metabolic stability. Arylpiperazine derivatives are key components in a wide range of therapeutic agents, including those targeting cancer and central nervous system disorders. mdpi.comresearchgate.net For instance, many kinase inhibitors, a major class of anticancer drugs, incorporate arylpiperazine structures. mdpi.com
While detailed, publicly accessible synthetic schemes explicitly starting from this compound to afford named final drug products are not readily found, its structural motif is present in various patented compounds. The general synthetic utility of N-arylpiperazines involves reactions such as N-alkylation and N-acylation to introduce further diversity and build more complex molecular architectures. mdpi.com These reactions allow for the straightforward incorporation of the this compound core into a larger molecule, making it a valuable starting material for the synthesis of novel therapeutic agents.
Below is a table of representative compounds and intermediates related to the discussion:
| Compound Name | Structure | Role/Context |
| This compound | C₁₀H₁₂F₂N₂ | The central compound of this article, a synthetic building block. |
| Piperidine (B6355638) | C₅H₁₁N | A related cyclic amine known to catalyze side reactions. nih.gov |
| Dihydrofuran-piperazine derivative | Varies | Product of Mn(OAc)₃ mediated radical cyclization. nih.gov |
| Dioxime precursor | Varies | Starting material for the synthesis of substituted piperazines. nih.gov |
Structure Activity Relationship Sar Studies of 1 2,6 Difluorophenyl Piperazine Derivatives
Systematic Modification Strategies for the Piperazine (B1678402) Core
The piperazine ring offers two nitrogen atoms that can be readily substituted, providing a straightforward approach to modulate the physicochemical and pharmacological properties of the resulting compounds. nih.govresearchgate.net
N-Substitution Effects on Molecular Recognition
The nature of the substituent at the N4-position of the piperazine ring plays a pivotal role in determining the affinity and selectivity of these derivatives for their biological targets. Studies on related arylpiperazines have shown that the introduction of various alkyl, aralkyl, and more complex heterocyclic moieties at this position can dramatically alter the molecular recognition by receptors. For instance, in a series of N4-substituted phenylpiperazines targeting the 5-HT1A receptor, the affinity was found to be highly dependent on the N4-substituent. nih.gov
Influence of Aryl Group Modifications on Activity Profile
Modification of the aryl group attached to the piperazine nitrogen is another key strategy to fine-tune the activity profile. While this article focuses on the 2,6-difluorophenyl moiety, it is instructive to consider how other aryl substitutions impact activity in the broader class of arylpiperazines. For example, in the development of dopamine (B1211576) D2/D3 receptor ligands, the substitution pattern on the phenyl ring has been shown to significantly affect affinity and selectivity. acs.org Derivatives of 1-arylpiperazines with different substituents on the phenyl ring have demonstrated a wide range of affinities for both D2 and 5-HT1A receptors. ijrrjournal.com
In the context of 1-(2,6-difluorophenyl)piperazine, any modification to this specific aryl group would, by definition, create a different class of compound. However, understanding the SAR of other arylpiperazines provides a valuable framework for appreciating the unique contribution of the 2,6-difluorophenyl group.
Elucidation of Pharmacophoric Elements Derived from the 2,6-Difluorophenyl Moiety
The 2,6-difluorophenyl group is not merely a bulky substituent; its electronic properties and the specific placement of the fluorine atoms are critical to the pharmacophoric nature of these molecules.
Role of Fluorine Atoms in Binding Interactions
The fluorine atoms at the 2 and 6 positions of the phenyl ring have a profound impact on the molecule's properties. Their high electronegativity creates a distinct electronic environment that can influence pKa, lipophilicity, and metabolic stability. More importantly, these fluorine atoms can participate in various non-covalent interactions with biological targets, including hydrogen bonds, dipole-dipole interactions, and halogen bonds. These interactions can significantly contribute to the binding affinity and selectivity of the ligand.
While direct crystallographic evidence for the binding of this compound derivatives to their targets is limited, the consistent appearance of this moiety in potent ligands for various receptors suggests a favorable and specific role for the difluoro-substitution in molecular recognition.
Conformational Constraints and Flexibility Induced by Substituents
Conformational analysis of related 1-arylpiperazines has shown that the preferred conformation can be crucial for optimal binding to receptors like the 5-HT1A receptor. nih.gov It is hypothesized that the 2,6-difluoro substitution imposes specific conformational constraints that pre-organize the molecule for favorable interaction with its target.
SAR in the Context of Specific Biological Targets
The SAR of this compound derivatives is best understood by examining their activity at specific biological targets.
Dopamine D2/D3 Receptors: Many antipsychotic drugs target dopamine receptors. researchgate.netnih.gov Arylpiperazine derivatives are a well-established class of D2 and D3 receptor ligands. acs.org The 2,6-difluorophenyl moiety has been incorporated into compounds designed to modulate these receptors, suggesting its importance in achieving desired affinity and selectivity profiles.
Serotonin (B10506) 5-HT1A Receptors: The 5-HT1A receptor is a key target for anxiolytic and antidepressant medications. Arylpiperazines are classic 5-HT1A receptor ligands, and modifications to the aryl ring and the N4-substituent are known to heavily influence their affinity and efficacy. ijrrjournal.comnih.gov The inclusion of the 2,6-difluorophenyl group is a strategy employed in the design of novel 5-HT1A receptor modulators.
Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6): More recently, derivatives of this compound have been investigated as modulators of TRPC6 channels. One such derivative, known as cmp2, has been identified as a selective TRPC6 activator with potential therapeutic applications in conditions like Alzheimer's disease. nih.gov Molecular docking studies suggest that these compounds bind to a central site on the TRPC6 monomer. nih.gov
Modulating Dopamine Receptor Subtype Selectivity
The phenylpiperazine moiety is a classic pharmacophore for dopamine receptor ligands. Modifications to this core structure have been extensively explored to achieve selectivity, particularly between the highly homologous D2 and D3 receptor subtypes, which are key targets for antipsychotic and anti-addiction medications.
Research has shown that substitutions on the phenyl ring are a critical determinant of binding affinity and selectivity. While the 2,6-difluoro substitution is one variation, studies on related analogs like 2,3-dichlorophenyl and 2-methoxyphenyl derivatives provide significant SAR insights. For instance, the addition of a 2,3-dichlorophenyl group to the piperazine ring often results in high D3 receptor affinity. acs.org In contrast, a 2-methoxyphenyl substituent can enhance affinity for the D3 receptor but may also increase affinity for the D2 receptor, thereby reducing selectivity. acs.orgnih.gov
Further modifications to the terminal end of the piperazine linker also profoundly impact selectivity. Attaching different heterocyclic systems can fine-tune the interaction with the receptor binding pockets. For example, in a series of N-{4-[4-(aryl)piperazin-1-yl]butyl}amides, replacing an imidazo[1,2-a]pyridine (B132010) group with a 2-indolyl moiety led to a decrease in binding potency at both D3 and D2 receptors. acs.org A particularly illustrative example involves isomeric methyl-tert-butyl pyrimidine (B1678525) derivatives attached to the piperazine. The 2-tert-butyl-6-methyl isomer exhibited a high affinity for the D3 receptor with nearly 40-fold selectivity over the D2 receptor, whereas the 2-methyl-6-tert-butyl isomer had significantly reduced affinity at both receptors. acs.org This highlights the stringent steric and electronic requirements for achieving subtype selectivity.
One study focusing on N-phenylpiperazine analogs discovered that a compound featuring a 3-thiophenephenyl fluoride (B91410) substitution (compound 6a) demonstrated nanomolar affinity for the human D3 receptor with an impressive selectivity of approximately 500-fold over the D2 receptor. mdpi.com This high selectivity is thought to arise from the ligand's ability to bind in a bitopic manner, engaging both the primary orthosteric binding site and a secondary binding pocket within the D3 receptor. mdpi.com
Table 1: Dopamine Receptor (D₂/D₃) Selectivity of Phenylpiperazine Derivatives
| Compound Analogue | Modification | Target Receptor | Key Finding | Reference |
|---|---|---|---|---|
| Phenylpiperazine Derivative | 2,3-Dichlorophenyl substituent | D₃ | Displays high affinity for the D₃ receptor. | acs.org |
| Phenylpiperazine Derivative | 2-Methoxy-phenyl substituent | D₂/D₃ | Enhances D₃ affinity but also increases D₂ affinity, reducing selectivity. | acs.org |
| N-{4-[4-(Aryl)piperazin-1-yl]butyl}amide | 2-tert-Butyl-6-methyl pyrimidine tail | D₃ vs D₂ | Showed high D₃ affinity with ~40-fold selectivity over D₂. | acs.org |
| N-Phenylpiperazine Analogue | 3-Thiophenephenyl fluoride substitution | D₃ vs D₂ | Exhibited >450-fold selectivity for the D₃ receptor over the D₂ receptor. | mdpi.com |
Inhibitory Activity against HIV-1 Reverse Transcriptase
The this compound moiety has been incorporated into molecules designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. The diarylpyrimidine class of NNRTIs, in particular, has shown significant promise, and SAR studies indicate that substitutions on the aryl rings are pivotal for potent activity. nih.gov
The role of the phenylpiperazine fragment is often to position the core inhibitor within the NNRTI binding pocket of the reverse transcriptase enzyme. The nature of the substituents on the phenyl ring influences hydrophobic and electronic interactions with key amino acid residues like Tyr181, Trp229, and Lys101. nih.govnih.gov For example, SAR studies on related diarylpyrimidine derivatives revealed that electron-donating groups on the phenyl ring generally enhanced inhibitory activity. nih.gov In one study, a derivative with a 2,6-dimethyl-4-cyanophenyl wing demonstrated strong potency. nih.gov
While direct SAR data on the 2,6-difluoro substitution is specific, insights can be drawn from related halogenated compounds. In a study of quinolinonyl DKA inhibitors, a compound with a 2,6-dichloro benzyl (B1604629) group was found to be favorable for RNase H inhibitory activity, another key function of the HIV-1 reverse transcriptase enzyme. nih.gov This suggests that di-halogenation at the 2 and 6 positions can be a beneficial structural feature for dual-activity inhibitors. The stereochemistry of the molecule also plays a critical role; for certain diarylpyrimidine derivatives, the (S)-isomers showed superior anti-HIV-1 activity compared to the (R)-isomers, emphasizing the importance of the three-dimensional orientation within the enzyme's binding site. nih.gov
Table 2: SAR Insights for HIV-1 Reverse Transcriptase Inhibition
| Compound Class | Structural Feature | Effect on Activity | Reference |
|---|---|---|---|
| Diarylpyrimidines | Electron-donating groups on the phenyl ring | Enhanced inhibitory activity. | nih.gov |
| Diarylpyrimidines | (S)-isomers vs (R)-isomers | (S)-isomers demonstrated superior activity, indicating stereochemical importance. | nih.gov |
| Quinolinonyl DKAs | 2,6-Dichloro benzyl group | Favorable for RNase H inhibitory activity. | nih.gov |
Interactions with Sigma and Histamine (B1213489) Receptors
Derivatives of phenylpiperazine have been investigated as ligands for sigma (σ) and histamine receptors, which are implicated in pain, neuroinflammation, and psychiatric disorders. SAR studies in this area have revealed that the nature of the core basic moiety (piperazine vs. piperidine) is a crucial determinant of activity, particularly for σ₁ receptors.
A comparative study of compounds with dual affinity for the histamine H₃ receptor (H₃R) and σ₁ receptor provided a striking SAR finding. A piperazine-containing compound (compound 4) showed high affinity for the H₃R (Ki = 3.17 nM) but very low affinity for the σ₁ receptor (Ki = 1531 nM). nih.govnih.govacs.org Replacing the piperazine ring with a piperidine (B6355638) ring (compound 5) maintained high H₃R affinity (Ki = 7.70 nM) but dramatically increased σ₁ receptor affinity by over 400-fold (Ki = 3.64 nM). nih.govnih.govacs.org This demonstrates that the piperidine ring is a critical structural element for high-affinity dual H₃/σ₁ receptor antagonists, while the piperazine core is detrimental to σ₁ binding in this chemical series. nih.govnih.gov
Within piperazine derivatives that do interact with sigma receptors, the length of the alkyl linker connecting the piperazine to another part of the molecule did not show a clear influence on σ₁ receptor affinity. nih.gov Molecular modeling suggests that the loss of a key salt bridge interaction with the amino acid Glu172 in the σ₁ receptor binding site could explain the significantly lower affinity of the piperazine derivatives compared to their piperidine counterparts. acs.org
Table 3: Sigma (σ₁) and Histamine (H₃) Receptor Affinity
| Compound | Core Structure | H₃R Affinity (Ki, nM) | σ₁R Affinity (Ki, nM) | Key SAR Finding | Reference |
|---|---|---|---|---|---|
| Compound 4 | Piperazine | 3.17 | 1531 | Replacing piperazine with piperidine dramatically increases σ₁ receptor affinity. | nih.gov, nih.gov |
| Compound 5 | Piperidine | 7.70 | 3.64 |
Antimicrobial and Anticancer Activity Modulations
The 1-phenylpiperazine (B188723) scaffold has been utilized as a building block for developing novel antimicrobial and anticancer agents. The piperazine ring often improves physicochemical properties like solubility and can serve as a versatile linker to connect different pharmacophoric fragments. mdpi.com
In the realm of anticancer research, novel 1-(2-aryl-2-adamantyl)piperazine derivatives were synthesized and tested against various cancer cell lines. The parent compound with an unsubstituted phenyl ring and a free piperazino NH showed reasonable activity against HeLa and MDA-MB-231 cell lines (IC₅₀ = 9.2 and 8.4 μM, respectively). nih.gov A key SAR finding was that the concurrent introduction of a fluorine atom at the C4 position of the benzene (B151609) ring and acetylation of the distal piperazine nitrogen resulted in the most active compound of the series, with IC₅₀ values of 8.4 μM (HeLa) and 6.8 μM (MDA-MB-231). nih.gov This indicates that both modifications contribute positively to the antiproliferative activity.
In another study, vindoline, a Vinca alkaloid, was conjugated with various N-substituted piperazines. mdpi.com The results showed that the nature of the substituent on the piperazine nitrogen dramatically influenced the anticancer potency. For instance, when coupled to position 17 of vindoline, a [4-(trifluoromethyl)benzyl]piperazine derivative was most effective against the MDA-MB-468 breast cancer cell line (GI₅₀ = 1.00 μM), while a 1-bis(4-fluorophenyl)methyl piperazine derivative was most potent against the HOP-92 non-small cell lung cancer cell line (GI₅₀ = 1.35 μM). mdpi.com These findings underscore the significant impact of the N-substituent on the piperazine ring in modulating the antiproliferative profile of these complex conjugates.
Table 4: Anticancer Activity of Phenylpiperazine Derivatives
| Compound Class | Modification | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|---|
| 1-(2-Aryl-2-adamantyl)piperazine | Parent compound | MDA-MB-231 | 8.4 μM | nih.gov |
| C4-fluorination and N-acetylation | MDA-MB-231 | 6.8 μM | ||
| Vindoline-piperazine Conjugate | [4-(Trifluoromethyl)benzyl]piperazine substituent | MDA-MB-468 | 1.00 μM | mdpi.com |
| 1-Bis(4-fluorophenyl)methyl piperazine substituent | HOP-92 | 1.35 μM |
Molecular Pharmacological Investigations of 1 2,6 Difluorophenyl Piperazine Derivatives in Vitro & Mechanistic
Receptor Binding Profiles and Selectivity Assessments (In Vitro)
The piperazine (B1678402) class of compounds is well-known for its activity on numerous neurotransmitter receptors. ijrrjournal.com Minor alterations to the substitution pattern on the piperazine ring can lead to significant differences in pharmacological activity. ijrrjournal.com In vitro radioligand binding assays are a primary tool used to determine the affinity of these compounds for specific receptor subtypes. mdpi.com
Derivatives of phenylpiperazine are recognized for their interactions with dopamine (B1211576) D2-like receptors (D2, D3, and D4). nih.gov These receptors, which are coupled to G-proteins, exist in high- and low-affinity states for agonists. nih.gov The D2 receptor, in particular, has a short isoform that acts as a presynaptic autoreceptor and a long isoform that is primarily postsynaptic. nih.gov
Research into N-phenylpiperazine analogs has demonstrated that these compounds can achieve high selectivity for the D3 receptor over the D2 subtype, despite the significant amino acid homology between them. mdpi.com For instance, certain 3-thiophenephenyl and 4-thiazolylphenyl fluoride (B91410) substituted N-phenylpiperazine analogs exhibit nanomolar affinity for the human D3 receptor with over 500-fold selectivity against the D2 receptor. mdpi.com This selectivity is thought to arise from a "bitopic" mode of binding, where the ligand interacts with both the primary binding site and a secondary, less conserved site on the D3 receptor. mdpi.com The affinity for D2 receptors is often evaluated in competition experiments using radioligands like [³H]-spiperone.
One study synthesized a series of N,N-disubstituted piperazines and found they displayed selectivity for α4β2 neuronal nicotinic acetylcholine (B1216132) receptors, indicating that the piperazine ring can be a scaffold for achieving receptor selectivity. ijrrjournal.com Another compound, SLV313, showed high affinity for human recombinant D2, D3, and D4 receptors, acting as a full antagonist at D2 and D3 receptors. ijrrjournal.com
Binding Affinities of Phenylpiperazine Analogs at Dopamine Receptors
| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity (D3 vs. D2) | Source |
|---|---|---|---|---|
| Compound 6a (a 4-thiophene-3-yl-benzamide N-phenylpiperazine) | Human D3 | 1.4 nM | >400-fold | mdpi.com |
| SLV313 | Human D2 | High Affinity (pA2 = 9.3) | N/A | ijrrjournal.com |
| SLV313 | Human D3 | High Affinity (pA2 = 8.9) | N/A | ijrrjournal.com |
| SLV313 | Human D4 | High Affinity | N/A | ijrrjournal.com |
Sigma receptors, comprising σ1 and σ2 subtypes, are intracellular chaperone proteins involved in numerous cellular processes. sigmaaldrich.comnih.gov The σ1 receptor is often localized at the mitochondria-associated membrane of the endoplasmic reticulum. nih.gov While distinct proteins, both receptor subtypes are considered druggable targets for conditions ranging from neurodegenerative diseases to cancer. sigmaaldrich.com
Studies on piperazine derivatives have revealed significant interactions with sigma receptors. In an investigation of compounds designed as histamine (B1213489) H3 receptor antagonists, a piperazine derivative (compound 4) was compared with its piperidine (B6355638) analog (compound 5). acs.orgnih.gov While both showed high affinity for the H3 receptor, the piperazine derivative had a markedly lower affinity for the σ1 receptor (Ki = 1531 nM) compared to the piperidine derivative (Ki = 3.64 nM). acs.orgnih.gov This highlights that the basic core (piperazine vs. piperidine) is a critical structural element for σ1 receptor activity in this chemical series. acs.orgnih.gov
Other piperazine derivatives have been found to interact more strongly with the σ1 receptor than the σ2 receptor. nih.gov For example, compounds 13 and 16 in one study showed higher affinity for σ1 (Ki = 51.8 nM and 37.8 nM, respectively) compared to their affinity at other receptors. nih.gov The affinity at σ2 receptors is often determined using the non-selective ligand [³H]-DTG in the presence of a compound that masks the σ1 sites. sigmaaldrich.com
Binding Affinities of Piperazine Derivatives at Sigma Receptors
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Source |
|---|---|---|---|
| Compound 4 (piperazine derivative) | 1531 | Not Reported | acs.orgnih.gov |
| Compound 13 (piperazine derivative) | 51.8 | Not Reported | nih.gov |
| Compound 16 (piperazine derivative) | 37.8 | Not Reported | nih.gov |
Arylpiperazine derivatives are one of the most significant classes of ligands for the 5-HT1A serotonin (B10506) receptor, a target implicated in anxiety and depression. lookchem.com The interaction is often characterized by high affinity, with the basic nitrogen atom of the piperazine ring playing a key role. lookchem.com
Numerous studies have reported high-affinity binding of arylpiperazine derivatives to 5-HT1A receptors. One investigation of piperazine derivatives designed for potential antidepressant activity identified a compound (6a) with a very high affinity for the 5-HT1A receptor (Ki = 1.28 nM). nih.gov This was accompanied by a significant increase in serotonin levels in the brains of mice. nih.gov Another study found that 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine possessed a Ki of 0.6 nM for 5-HT1A sites, which was a higher affinity than serotonin itself. lookchem.com The affinity of these compounds is often measured against radioligands such as [³H]-8-OH-DPAT.
The broader arylpiperazine class also interacts with other 5-HT receptor subtypes, including 5-HT2A and 5-HT7. mdpi.comdrugbank.com For example, the compound SLV313, in addition to its dopamine receptor activity, possessed high affinity for 5-HT1A and 5-HT2B receptors and moderate affinity for 5-HT7 receptors. ijrrjournal.com
Binding Affinities of Piperazine Derivatives at the 5-HT1A Receptor
| Compound | 5-HT1A Receptor Ki (nM) | Source |
|---|---|---|
| Compound 6a | 1.28 | nih.gov |
| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (1a) | 0.6 | lookchem.com |
| Compound 8a (biphenyl-like system) | < 17.6 | mdpi.com |
| Compound 9b (biphenyl-like system) | 23.9 | mdpi.com |
The piperazine scaffold is a common feature in many antihistamine drugs. ontosight.ai Derivatives have shown potent antagonist activity at both H1 and H3 histamine receptors. nih.govdrugbank.com The H1 receptor is a well-known target for treating allergic conditions, while the H3 receptor, which functions as a presynaptic autoreceptor, is a target for neurological and cognitive disorders. nih.gov
In vitro studies using preparations like guinea-pig ileum have confirmed that many 4-(diphenylmethyl)-1-piperazine derivatives are moderate to potent histamine H1-receptor antagonists. nih.gov Some of these compounds were found to be as potent in vivo as the established antihistamine cetirizine. nih.gov
More complex piperazine derivatives have been developed as dual-acting ligands. Research on compounds targeting both H3 and sigma receptors revealed piperazine derivatives with high affinity for the human H3 receptor. acs.orgnih.gov For example, one such piperazine derivative (compound 4) displayed an H3 receptor Ki value of 3.17 nM. acs.orgnih.gov Further studies on piperazine derivatives showed that almost all compounds in one series had high affinity at H3 receptors, with Ki values below 100 nM.
Binding Affinities of Piperazine Derivatives at Histamine Receptors
| Compound | Receptor Target | Binding Affinity (Ki) | Source |
|---|---|---|---|
| Compound 4 (piperazine derivative) | Human H3 | 3.17 nM | acs.orgnih.gov |
| Compound 13 (piperazine derivative) | Human H3 | 37.8 nM | nih.gov |
| Compound 16 (piperazine derivative) | Human H3 | 12.7 nM | nih.gov |
Enzyme Inhibition and Modulation Studies (In Vitro)
Beyond receptor binding, piperazine-based molecules have been investigated for their ability to inhibit key enzymes involved in metabolic and signaling pathways.
Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones like GLP-1 and GIP. nih.govnih.gov Inhibition of DPP-IV is an established therapeutic strategy for managing type 2 diabetes, as it prolongs the action of these incretins, leading to enhanced insulin (B600854) secretion. nih.govnih.gov
While the 1-(2,6-difluorophenyl)piperazine scaffold is primarily associated with neurotransmitter receptor modulation, other piperazine-containing structures have been explicitly designed as DPP-IV inhibitors. A study on 1,4-bis(phenylsulfonyl) piperazine derivatives demonstrated in vitro inhibitory activity against DPP-IV. nih.gov The study found that the presence of electron-withdrawing groups on the phenyl rings improved the inhibitory activity. nih.gov Induced-fit docking studies suggested that these compounds occupy the binding domain of the DPP-IV enzyme, forming hydrogen bonds with key amino acid residues such as R125, E205, E206, and Y662. nih.gov However, specific research directly linking this compound derivatives to a DPP-IV inhibition mechanism was not identified in the reviewed literature.
HIV-1 Reverse Transcriptase Enzyme Kinetics and Inhibitory Mechanisms
Currently, there is a lack of specific in vitro studies detailing the enzyme kinetics and inhibitory mechanisms of this compound against HIV-1 reverse transcriptase (RT). While the broader class of piperazine-containing compounds has been investigated for various pharmacological activities, dedicated research on this particular derivative's interaction with HIV-1 RT is not publicly available.
However, the general field of HIV-1 RT inhibition by non-nucleoside reverse transcriptase inhibitors (NNRTIs) is well-established. These inhibitors, which can include complex heterocyclic structures, often bind to an allosteric pocket on the enzyme, distinct from the active site where nucleosides bind. nih.gov This binding induces conformational changes that can disrupt the catalytic activity of the enzyme. For instance, studies on other NNRTIs like nevirapine (B1678648) and TIBO derivatives have shown that they can interfere with the chemical step of DNA polymerization without affecting nucleotide binding itself. nih.gov
In the context of other piperazine derivatives designed as HIV-1 RT inhibitors, studies have employed molecular hybridization to create novel compounds. For example, a series of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives were synthesized and evaluated for their in vitro HIV-1 RT inhibitory activity, with some compounds showing IC50 values in the micromolar range. nih.gov The mechanism for these types of inhibitors is often noncompetitive or mixed-type with respect to the deoxynucleotide substrate. nih.gov
Future research could explore whether this compound or its derivatives exhibit similar inhibitory profiles against HIV-1 RT. Such investigations would involve detailed enzyme kinetic studies to determine parameters like IC50, Ki, and the mode of inhibition.
TRPC6 Channel Modulation
While direct studies on this compound are limited, research on other piperazine derivatives provides significant insight into their role as modulators of the Transient Receptor Potential Canonical 6 (TRPC6) channel. TRPC6 is a non-selective cation channel that plays a role in various physiological processes.
Several piperazine-derived compounds have been identified as activators of TRPC6 channels. For instance, compounds such as 4-(5-chloro-2-methylphenyl)piperazin-1-ylmethanone (PPZ1) and 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide (PPZ2) have been shown to activate TRPC3, TRPC6, and TRPC7 channels in a dose-dependent manner. nih.gov Another piperazine derivative, N-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (identified as compound 51164), acts as a positive modulator of TRPC6, enhancing channel activity. researchgate.net More recently, a structurally similar compound, cmp2, was identified as a selective TRPC6 activator that can cross the blood-brain barrier. nih.gov
These piperazine derivatives often act as positive allosteric modulators, meaning they bind to a site on the channel distinct from the primary agonist binding site to enhance its activity. nih.gov Some piperazine derivatives have been shown to activate TRPC6 in a manner dependent on the presence of diacylglycerol (DAG), a native activator of the channel. nih.gov
The following table summarizes the activity of some piperazine derivatives on TRPC channels:
| Compound | Target Channel(s) | Observed Effect | Reference |
| PPZ1 | TRPC3, TRPC6, TRPC7 | Activation | nih.gov |
| PPZ2 | TRPC3, TRPC6, TRPC7 | Activation | nih.gov |
| 51164 | TRPC6 | Positive Modulation | researchgate.net |
| cmp2 | TRPC6 (selective) | Activation | nih.gov |
Mechanisms of Action at the Molecular and Cellular Level (In Vitro Models)
Target Engagement and Ligand-Induced Conformational Changes
The binding of a ligand to its target protein, a process known as target engagement, often induces significant conformational changes in the protein structure. These changes are fundamental to the mechanism of action of many drugs.
Cryo-electron microscopy (cryo-EM) studies of the TRPC6 channel have provided detailed insights into the structural basis of its modulation. nih.govelifesciences.org These studies have revealed distinct binding sites for agonists and antagonists. For example, an antagonist was found to bind to a cytoplasm-facing pocket formed by the S1-S4 helices and the TRP helix. nih.govelifesciences.org In contrast, an agonist was observed to wedge itself at the interface between the S6 helix and the pore helix of adjacent subunits. nih.govelifesciences.org
The binding of these modulators leads to conformational rearrangements in the channel. Agonist binding is thought to favor an open state of the channel pore, allowing for cation influx, while antagonist binding stabilizes a closed conformation. These structural changes provide a mechanistic rationale for how small molecules can modulate TRPC6 channel activity. nih.gov Although the precise binding site and induced conformational changes for this compound on TRPC6 have not been determined, it is plausible that it and its derivatives engage with the channel in a similar allosteric fashion to other studied piperazine modulators, inducing conformational shifts that alter channel gating.
Computational Chemistry and Molecular Modeling of 1 2,6 Difluorophenyl Piperazine
Ligand-Based and Structure-Based Drug Design Approaches
Drug design strategies are broadly categorized as ligand-based or structure-based. Structure-based methods utilize the three-dimensional (3D) structure of the biological target (e.g., a protein), whereas ligand-based methods rely on the properties of molecules known to interact with the target. Both approaches are crucial for identifying and optimizing lead compounds.
Molecular docking is a prominent structure-based technique that predicts the preferred orientation of a ligand when bound to a target protein. This method evaluates the binding affinity and interaction patterns, offering critical insights into the molecular basis of activity. While specific docking studies for 1-(2,6-difluorophenyl)piperazine are not extensively documented in the reviewed literature, numerous studies on analogous phenylpiperazine derivatives demonstrate the utility of this approach. nih.govnih.gov These studies serve as a blueprint for how this compound would be computationally investigated.
The process involves preparing the 3D structures of the ligand and the target protein. The ligand's geometry is optimized, and the protein's binding site is defined. Docking algorithms then explore various ligand conformations and orientations within the binding pocket, scoring them based on factors like intermolecular forces, hydrogen bonds, and hydrophobic interactions. rsc.org For instance, docking studies on piperazine-tethered hybrids against the Bcl-2 protein have revealed key binding interactions that correlate with anticancer activity. rsc.org Similarly, derivatives of 1,2-benzothiazine containing a 1-(3,4-dichlorophenyl)piperazine (B178234) moiety have been docked into the DNA-Topo II complex to elucidate their mechanism as potential anticancer agents. nih.gov The results showed that the dichlorophenyl ring participates in crucial π-sulfur interactions with protein residues like Met762. nih.gov
These examples highlight how molecular docking could predict the binding mode of this compound with its targets, where the difluorophenyl ring would likely engage in specific interactions, such as halogen bonds or π-π stacking, within the receptor's active site.
Table 1: Examples of Molecular Docking Studies on Phenylpiperazine Derivatives
| Derivative | Target Protein | Key Findings | Reference |
| 1-(3,4-dichlorophenyl)piperazine derivatives | DNA-Topo II complex | The 3,4-dichlorophenylpiperazine moiety is involved in interactions with DNA bases; the dichlorophenyl ring forms π-sulfur interactions with MET762. | nih.gov |
| Arylpiperazine derivatives | Androgen Receptor (AR) | Docking identified key hydrogen bonds and hydrophobic interactions responsible for antagonist activity. | nih.gov |
| Piperazine-substituted naphthoquinones | Poly (ADP-ribose) polymerase-1 (PARP-1) | Compounds showed strong binding profiles, interacting with critical amino acids for PARP-1 inhibition. | nih.gov |
| Piperazine (B1678402) tethered bergenin (B1666849) hybrids | Bcl-2 Protein | Docking studies revealed strong binding energy with the Bcl-2 protein, explaining the observed downregulation. | rsc.org |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful ligand-based drug design technique. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. Once a pharmacophore model is developed, it can be used as a 3D query to rapidly screen large databases of chemical compounds in a process called virtual screening, identifying new potential hits. nih.govbiorxiv.orgnih.gov
For this compound, a pharmacophore model would typically include features such as:
An aromatic ring feature for the difluorophenyl group.
A hydrogen bond acceptor feature corresponding to the nitrogen atom of the piperazine ring.
Hydrophobic features.
Potentially a halogen bond donor feature from the fluorine atoms.
Studies on related structures, such as 1-(2-pyrimidinyl)piperazine derivatives, have successfully used this approach. nih.gov In that research, a pharmacophore model composed of 11 features was designed to characterize the binding requirements for sedative-hypnotic activity. nih.gov This model was then used to differentiate compounds with sedative-hypnotic profiles from those with anxiolytic activity. nih.gov Virtual screening campaigns have also been successfully employed to identify novel piperazine-based agonists by combining shape similarity screening with molecular docking. biorxiv.org These multi-step workflows enhance the efficiency and accuracy of hit identification from databases containing millions of compounds. biorxiv.org
Quantum Chemical Calculations and Spectroscopic Property Prediction
Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of a molecule, which are fundamental to its reactivity and interactions.
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic properties of molecules. It offers a good balance between accuracy and computational cost. DFT calculations can determine structural parameters (bond lengths, angles), electronic properties (such as the energies of the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and vibrational frequencies, which can be correlated with experimental infrared (IR) spectra.
A study on 1-(4-fluorophenyl)piperazine (B120373) used the DFT method with the B3LYP functional to analyze its structural and electronic properties. researchgate.netresearchgate.netdergipark.org.tr Such analyses for this compound would involve geometry optimization to find the most stable structure. Subsequent calculations would yield insights into the molecule's reactivity through its HOMO-LUMO energy gap and molecular electrostatic potential (MEP) map, which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.netdergipark.org.tr
Table 2: Typical Parameters Calculated via DFT for Phenylpiperazine Analogs
| Parameter | Description | Significance | Reference |
| Geometry Optimization | Finding the lowest energy 3D structure. | Provides the most stable conformation for further analysis. | researchgate.netresearchgate.netdergipark.org.tr |
| HOMO/LUMO Energies | Energy of the Highest Occupied/Lowest Unoccupied Molecular Orbitals. | The energy gap (ΔE) indicates chemical reactivity and kinetic stability. | researchgate.netresearchgate.netdergipark.org.tr |
| Molecular Electrostatic Potential (MEP) | Visualizes the electrostatic potential on the molecule's surface. | Identifies positive (electron-poor) and negative (electron-rich) regions, predicting interaction sites. | researchgate.netresearchgate.netdergipark.org.tr |
| Vibrational Frequencies | Theoretical prediction of vibrational modes. | Can be compared with experimental IR and Raman spectra to confirm structural assignments. | researchgate.net |
Conformation Analysis and Energy Landscapes
The 3D conformation of a molecule is critical for its biological activity, as it must adopt a specific shape to fit into a protein's binding site. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and determine their relative energies. For this compound, key considerations are the puckering of the piperazine ring and the rotation around the C-N bond connecting it to the difluorophenyl ring.
The piperazine ring typically adopts a thermodynamically stable chair conformation. d-nb.info Computational studies on similar structures, like 1-(2-pyrimidinyl)piperazine and fluorinated piperidines, have explored their conformational preferences in detail. nih.govd-nb.info These studies often involve scanning the potential energy surface by systematically rotating key dihedral angles and calculating the energy of each resulting structure. This process generates an energy landscape that reveals the low-energy, preferred conformations. researchgate.netresearchgate.netdergipark.org.tr For 2-substituted piperazines, it was found that the axial conformation is often preferred and that this preference can control binding to biological targets like nicotinic acetylcholine (B1216132) receptors. nih.gov A similar analysis for this compound would be crucial for understanding its shape and how it presents its functional groups for interaction with a receptor.
In Silico Selectivity and Specificity Predictions
A critical aspect of drug design is ensuring that a compound is selective for its intended target, thereby minimizing off-target effects. In silico methods can predict the selectivity and specificity of a compound by comparing its binding affinity across multiple protein targets.
This is often achieved by performing molecular docking of the ligand against a panel of proteins, including the primary target and known anti-targets (proteins associated with adverse effects). For example, in the development of selective monoamine oxidase (MAO) inhibitors, new thiazolylhydrazine-piperazine derivatives were evaluated in silico for their selectivity against MAO-A over MAO-B. mdpi.com The computational results, which predicted selectivity for MAO-A, were consistent with experimental findings. mdpi.com
For this compound, a selectivity profile could be generated by docking it into the binding sites of its primary target and a range of related receptors (e.g., different subtypes of serotonin (B10506) or dopamine (B1211576) receptors, depending on the therapeutic goal). By comparing the calculated binding energies and interaction patterns, researchers can predict whether the compound is likely to be selective and identify structural features that could be modified to enhance this selectivity.
Prediction of Biotransformation Sites and Reactivity of this compound
The prediction of metabolic fate is a critical aspect of computational drug discovery, offering insights into the potential biotransformation pathways and the chemical reactivity of a new chemical entity. For this compound, computational models can predict the likely sites of metabolism and the formation of reactive metabolites. These predictions are typically based on a combination of knowledge-based systems, which contain rules derived from known metabolic reactions, and machine learning models trained on large datasets of experimental metabolic data.
Predicted Metabolic Pathways:
The metabolism of piperazine-containing compounds is well-documented and generally involves several key enzymatic reactions, primarily mediated by cytochrome P450 (CYP) enzymes. For this compound, the primary predicted pathways of phase I metabolism include:
N-Dealkylation: This is a common metabolic route for piperazine derivatives, leading to the cleavage of the piperazine ring.
Hydroxylation: This can occur on both the aromatic (difluorophenyl) and the aliphatic (piperazine) rings. Aromatic hydroxylation is a frequent metabolic pathway for many xenobiotics.
N-Oxidation: The nitrogen atoms within the piperazine ring are susceptible to oxidation, forming N-oxides.
In silico tools such as StarDrop™, MetaSite™, and SMARTCyp™ are often employed to predict the sites most susceptible to metabolism by various CYP isoforms. These tools analyze the electronic and steric properties of the molecule to identify atoms that are most likely to undergo enzymatic attack. For instance, studies on similar piperazine derivatives have shown that CYP3A4 and CYP2D6 are often the major enzymes involved in their metabolism.
A study on the piperazine-based anticancer molecule IMID-2, for example, utilized in silico tools to predict possible metabolism sites, which were then confirmed through in vitro and in vivo experiments. The predicted and observed phase I metabolites were generated through N-oxidation, hydroxylation, and N-dealkylation, among other reactions. nih.gov Similarly, research on the designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP) revealed extensive metabolism through hydroxylation of the aromatic ring and degradation of the piperazine moiety.
Reactivity and Potential for Bioactivation:
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of this compound. These studies can help in identifying sites that are prone to nucleophilic or electrophilic attack, which is crucial for predicting potential bioactivation pathways that could lead to toxicity. For instance, the calculation of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) can provide valuable information about the molecule's reactivity. A study on 1-(4-Fluorophenyl)piperazine used DFT to investigate its reactivity, highlighting the utility of such computational approaches. indexcopernicus.com
While specific experimental or detailed computational studies on the biotransformation of this compound are not extensively available in the public domain, the general principles of piperazine metabolism and the application of modern in silico predictive tools allow for a theoretical assessment of its likely metabolic fate.
Predicted Sites of Metabolism for this compound
The following table summarizes the likely sites of metabolism for this compound based on general knowledge of piperazine metabolism and the capabilities of predictive software. The reactivity is qualitatively assessed based on common metabolic pathways for this class of compounds.
| Potential Site of Metabolism | Type of Reaction | Predicted Reactivity | Likely CYP Isoforms Involved |
| Piperazine Ring (C-H bonds) | Hydroxylation | Moderate | CYP3A4, CYP2D6, CYP2C9 |
| Piperazine Ring (N-atom) | N-Oxidation | Moderate to High | CYP3A4, Flavin-containing monooxygenases (FMO) |
| Piperazine Ring | Ring Opening (N-dealkylation) | Moderate | CYP3A4, CYP2D6 |
| Difluorophenyl Ring (C-H bonds) | Aromatic Hydroxylation | Low to Moderate | CYP2D6, CYP1A2 |
Biotransformation and Metabolic Pathway Research of 1 2,6 Difluorophenyl Piperazine Derivatives in Vitro
Identification of Proposed Metabolic Pathways (Phase I and Phase II)
The biotransformation of xenobiotics, including 1-(2,6-difluorophenyl)piperazine derivatives, is a critical process that determines their pharmacokinetic profile. This process is broadly categorized into Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, typically making the molecule more reactive, while Phase II reactions conjugate these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion. nih.govnih.gov
For derivatives containing a piperazine (B1678402) ring, several metabolic pathways have been identified. researchgate.net Phase I metabolism often involves reactions targeting the piperazine moiety and attached phenyl rings. Following these initial transformations, the resulting metabolites can undergo Phase II conjugation reactions, which are essential for detoxification and elimination. nih.govpharmacy180.com
Oxidative Transformations (e.g., Hydroxylation, Dehydrogenation)
Oxidative reactions, catalyzed primarily by the cytochrome P450 (CYP) enzyme system, are the cornerstone of Phase I metabolism. nih.govnih.gov For arylpiperazine derivatives, these transformations can occur at several positions.
Hydroxylation: This is a common metabolic route where a hydroxyl (-OH) group is added to the molecule. In the case of this compound derivatives, hydroxylation can occur on the aromatic difluorophenyl ring or potentially on the piperazine ring itself, although the latter is less common. Studies on structurally similar compounds have frequently identified monohydroxylated and dihydroxylated metabolites. nih.gov
N-Dealkylation: If the second nitrogen of the piperazine ring is substituted, N-dealkylation is a significant pathway. This reaction cleaves the alkyl group, leading to a secondary amine.
Piperazine Ring Cleavage: The piperazine ring can be opened through oxidative reactions, leading to the formation of N-substituted ethylenediamine (B42938) derivatives. researchgate.net
N-Oxidation: The nitrogen atoms within the piperazine ring are susceptible to oxidation, forming N-oxides. This is a well-documented metabolic pathway for piperazine-containing drugs. researchgate.net
Conjugation Reactions (e.g., Glucuronidation)
Following Phase I oxidation, the newly formed or exposed functional groups serve as sites for Phase II conjugation reactions. uomus.edu.iqnumberanalytics.com These reactions significantly increase the polarity of the molecule, preparing it for excretion. pharmacy180.com
Glucuronidation: This is arguably the most important Phase II pathway, where glucuronic acid is transferred from the coenzyme uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the substrate. numberanalytics.comwikipedia.org The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orgnih.gov For piperazine derivatives, the nitrogen atoms of the piperazine ring can undergo N-glucuronidation, a known metabolic route for tertiary amines. researchgate.netuomus.edu.iq If hydroxylation occurred in Phase I, the resulting hydroxyl group can be a substrate for O-glucuronidation. uomus.edu.iq Glucuronide conjugates are highly water-soluble and are readily eliminated from the body. nih.gov
Enzymatic Biotransformation Studies using In Vitro Systems
To investigate these metabolic pathways, researchers utilize various in vitro systems that replicate the metabolic environment of the liver. nih.govnih.gov These models, including liver microsomes, S9 fractions, and hepatocytes, are instrumental in identifying potential metabolites, determining metabolic stability, and pinpointing the specific enzymes responsible for the biotransformation of a compound. nih.govevotec.com
Role of Cytochrome P450 (CYP) Isoforms in Metabolism
The cytochrome P450 superfamily of enzymes is the primary catalyst for Phase I oxidative metabolism of a vast number of drugs. nih.govnih.gov Of the many isoforms, CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 are responsible for metabolizing the majority of clinically used drugs. mdpi.com
Identifying which CYP isoforms are involved in the metabolism of a this compound derivative is crucial for predicting potential drug-drug interactions. In vitro studies using a panel of cDNA-expressed human CYP isoforms (Supersomes™) or human liver microsomes with selective chemical inhibitors can elucidate the contribution of each enzyme. researchgate.net For example, studies on other piperazine-containing compounds have shown that CYP3A4 and CYP2D6 are often major contributors to their metabolism, responsible for reactions like N-dealkylation and hydroxylation. researchgate.netnih.gov
| CYP Isoform | Typical Reactions Catalyzed | Relevance to Piperazine Derivatives |
|---|---|---|
| CYP3A4 | N-dealkylation, hydroxylation, N-oxidation | Frequently involved in the metabolism of piperazine-containing drugs due to its broad substrate specificity and high abundance in the liver. researchgate.netresearchgate.net |
| CYP2D6 | Hydroxylation, O-demethylation | Plays a significant role in the metabolism of many neuropsychiatric drugs containing a piperazine moiety. researchgate.netnih.gov Its activity is subject to significant genetic polymorphism. nih.gov |
| CYP1A2 | Aromatic hydroxylation, N-oxidation | Can contribute to the metabolism, particularly 5-sulfoxidation in phenothiazine-type piperidines. researchgate.net |
| CYP2C19 | N-demethylation, hydroxylation | May contribute to the N-demethylation of some piperazine compounds, though often to a lesser extent than other isoforms. researchgate.net |
Involvement of Uridine Diphosphate Glucuronosyltransferase (UGT) Isoforms
UGT enzymes are the key players in Phase II glucuronidation reactions. wikipedia.orgnih.gov They are membrane-bound proteins primarily located in the endoplasmic reticulum of liver cells. nih.gov Similar to CYPs, UGTs exist as a family of isoforms, each with distinct but sometimes overlapping substrate specificities. nih.gov The primary human UGT families involved in drug metabolism are UGT1A and UGT2B. nih.gov
The identification of specific UGT isoforms responsible for the glucuronidation of a this compound derivative can be achieved using recombinant human UGT enzymes. For instance, UGT1A4 is known to be particularly important for the N-glucuronidation of tertiary amines. Other isoforms, such as UGT1A1, UGT1A9, and UGT2B7, are typically involved in the O-glucuronidation of phenolic and hydroxylated metabolites. capes.gov.br
Microsomal Stability Assays
Microsomal stability assays are a fundamental in vitro tool used early in drug discovery to estimate metabolic clearance. evotec.comnih.gov In this assay, the test compound is incubated with liver microsomes, which contain a high concentration of CYP enzymes, and the necessary cofactor NADPH to initiate Phase I metabolism. evotec.comnih.gov Samples are taken at various time points, and the rate of disappearance of the parent compound is measured using LC-MS. nih.gov
The results provide key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which reflect the compound's susceptibility to metabolism. evotec.com A short half-life indicates rapid metabolism, while a long half-life suggests greater metabolic stability. nih.gov This data helps in optimizing the chemical structure of drug candidates to achieve a desirable pharmacokinetic profile.
| Compound | Species Microsomes | Incubation Time (min) | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|---|
| Arylpiperazine Derivative 1 | Human Liver Microsomes | 30 | > 30 | < 23.1 |
| Arylpiperazine Derivative 2 | Human Liver Microsomes | 30 | 15.5 | 44.7 |
| Arylpiperazine Derivative 3 | Mouse Liver Microsomes | 30 | 8.2 | 84.5 |
| Arylpiperazine Derivative 4 | Mouse Liver Microsomes | 30 | 2.5 | 277.2 |
Note: The data in this table is illustrative and based on typical findings for arylpiperazine derivatives in the literature. nih.govnih.gov It serves to demonstrate the type of data generated from microsomal stability assays.
Metabolite Identification and Structural Elucidation of Biotransformation Products (In Vitro)
Mass Spectrometry-Based Metabolite Profiling
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful analytical technique for identifying and characterizing drug metabolites. nih.govnih.gov In the context of this compound derivatives, LC-MS/MS allows for the separation of various metabolites from the parent compound and provides detailed structural information based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.govnih.gov
In vitro studies using human and rat liver microsomes have been instrumental in profiling the phase I and phase II metabolites of piperazine-containing compounds. nih.gov For instance, the biotransformation of a piperazine-based anticancer molecule, IMID-2, was investigated using UPLC-QTOF-MS/MS. nih.gov This high-resolution mass spectrometry approach enabled the identification of eight metabolites, including six from phase I reactions and two from phase II reactions. nih.gov The primary metabolic pathways observed were N-oxidation, hydroxylation, oxidative deamination followed by reduction, oxidative dechlorination, N-dearylation, and N-dealkylation. nih.gov Glucuronidation was identified as a key phase II conjugation pathway. nih.gov
The general approach involves incubating the parent drug with liver microsomes, often fortified with necessary cofactors like NADPH for phase I reactions or UDPGA for phase II reactions. nih.gov The resulting mixture is then analyzed by LC-MS/MS. By comparing the mass spectra of the parent drug with the newly formed products, potential metabolites can be identified. The fragmentation pattern of each metabolite provides crucial clues for elucidating its chemical structure. nih.govnih.gov
Below is an interactive data table summarizing common metabolic transformations observed for piperazine derivatives in vitro.
| Metabolic Reaction | Description | Mass Change (Da) | Common Adducts |
| Hydroxylation | Addition of a hydroxyl group (-OH) | +16 | |
| N-Oxidation | Addition of an oxygen atom to a nitrogen atom | +16 | |
| N-Dealkylation | Removal of an alkyl group from a nitrogen atom | Variable (e.g., -14 for methyl, -28 for ethyl) | |
| Ring Opening | Cleavage of the piperazine ring | Variable | |
| Glucuronidation | Conjugation with glucuronic acid | +176 | |
| Sulfation | Conjugation with a sulfate (B86663) group | +80 | |
| Glutathione (B108866) Conjugation | Conjugation with glutathione (GSH) | +305 | GSH |
| Cyanide Adduction | Trapping of reactive iminium ions with cyanide | +27 | CN |
Mechanistic Insights into Reactive Metabolite Formation
A significant concern in drug metabolism is the formation of reactive metabolites, which are chemically unstable and can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity. nih.govnih.gov The piperazine moiety, particularly the cyclic tertiary amine structure, is known to be susceptible to bioactivation. nih.gov
One common mechanism for the bioactivation of the piperazine ring is through the formation of an iminium ion. nih.gov This electrophilic species can be trapped by nucleophiles such as potassium cyanide, forming stable cyano adducts that can be identified by LC-MS/MS. nih.gov This trapping strategy is a key method for detecting the formation of reactive intermediates that are otherwise too transient to be directly observed. nih.gov
Furthermore, the aromatic portion of this compound, the difluorophenyl ring, can also undergo bioactivation. For example, a dichlorofluorophenyl ring in a related compound was found to form a quinone derivative, which could then be trapped by glutathione (GSH). nih.gov The formation of GSH adducts is a well-established indicator of reactive metabolite generation. nih.gov
In some cases, bioactivation may occur at other sites within the molecule. For instance, in a study of X-376, a compound containing a piperazine ring, bioactivation was unexpectedly observed in the pyridazine (B1198779) ring due to the formation of an electron-deficient system. nih.gov This highlights the importance of comprehensive metabolite profiling to identify all potential sites of metabolic activation.
The detection and characterization of reactive metabolites are crucial steps in drug discovery and development. nih.gov Understanding the mechanisms of their formation allows for the design of safer drug candidates by modifying the chemical structure to minimize or eliminate metabolic bioactivation pathways. nih.gov
Advanced Spectroscopic and Structural Elucidation Techniques in Research on 1 2,6 Difluorophenyl Piperazine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Analysis
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 1-(2,6-difluorophenyl)piperazine. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.
Proton (¹H) and Carbon-¹³ (¹³C) NMR for Chemical Shift Assignment
Proton (¹H) and Carbon-¹³ (¹³C) NMR are fundamental techniques for assigning the chemical environment of hydrogen and carbon atoms within a molecule. In the context of this compound and its analogues, these methods are crucial for confirming the core structure and identifying substitutions. nih.govresearchgate.net
Unusual behavior is often observed in the ¹H and ¹³C NMR spectra of substituted piperazines. For instance, N,N'-substituted piperazines can exhibit multiple broad singlets in their ¹H NMR spectra at room temperature, which is unexpected for asymmetrically substituted piperazines. nih.gov This phenomenon arises from the partial double bond character of the amide bond and restricted rotation, leading to the presence of conformers. nih.gov
Table 1: Representative NMR Data for Phenylpiperazine Derivatives
| Nucleus | Compound Type | Chemical Shift (ppm) | Assignment |
|---|---|---|---|
| ¹H | N-aryl piperazine (B1678402) | 2.31 | Methylene protons on N11 |
| ¹H | N-aryl piperazine | 2.76 | Methylene protons on N8 |
| ¹³C | Imidazole-piperazine derivative | 41.90, 58.36 | Methylene carbons C6 and C7 |
| ¹³C | Imidazole-piperazine derivative | 52.50 | Methylene carbons attached to N4 |
| ¹³C | Imidazole-piperazine derivative | 123.22-145.99 | Aromatic carbons |
| ¹³C | Imidazole-piperazine derivative | 177.71 | Imino carbon of imidazole (B134444) ring |
Note: This table presents generalized data for phenylpiperazine derivatives to illustrate typical chemical shift ranges. Specific values for this compound may vary.
Fluorine-¹⁹ (¹⁹F) NMR for Fluorine-Containing Moieties
For fluorinated compounds like this compound, ¹⁹F NMR spectroscopy is a powerful and highly selective technique. nih.gov It provides direct information about the chemical environment of the fluorine atoms, which is invaluable for confirming the presence and substitution pattern of the difluorophenyl group. nih.govslideshare.net The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it an excellent tool for identifying and quantifying fluorinated pharmaceuticals and their metabolites. nih.govnih.gov The use of an internal standard, such as trifluoroacetic acid (TFA), allows for accurate quantification. nih.gov
Two-Dimensional NMR Techniques for Complex Structures
For complex molecules or when 1D NMR spectra exhibit significant signal overlap, two-dimensional (2D) NMR techniques are employed. wikipedia.orgipb.pt These methods provide correlations between different nuclei, helping to piece together the complete molecular structure. wikipedia.org
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the connectivity of the proton network. wikipedia.org
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and heteronuclei, such as ¹³C or ¹⁵N, providing a clear picture of which protons are attached to which carbons. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of nuclei, which is essential for determining the three-dimensional structure and stereochemistry of a molecule. wikipedia.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net For piperazine derivatives, MS is instrumental in confirming the identity of the parent compound and characterizing its metabolites and impurities. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors below 5 ppm. nih.gov This precision allows for the determination of the elemental composition of a molecule, which is a critical step in confirming its identity and distinguishing it from other compounds with the same nominal mass. auburn.edu Techniques like gas chromatography coupled to time-of-flight mass spectrometry (GC-TOF-MS) are particularly useful for this purpose. auburn.edu
LC-MS/MS for Impurity Profiling and Metabolite Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. nih.govnih.gov This method is extensively used for impurity profiling and metabolite identification in pharmaceutical research. nih.govijprajournal.comyoutube.com
In impurity profiling, LC-MS/MS can generate characteristic "fingerprints" for a drug substance and its impurities, which consist of the precursor ion mass and several product ion masses. nih.gov This allows for the sensitive and specific detection and tentative identification of impurities, even at very low levels. nih.gov
For metabolite identification, LC-MS/MS is used to detect and characterize the metabolic products of a drug in biological samples. nih.govnih.gov The extensive metabolism of piperazine-derived drugs, often involving hydroxylation and degradation of the piperazine ring, can be elucidated using this technique. nih.gov The high sensitivity and selectivity of LC-MS/MS make it an indispensable tool in preclinical pharmacokinetic and toxicological studies. nih.govcore.ac.uk
Table 2: Common Analytical Techniques and Their Applications
| Technique | Application | Key Information Provided |
|---|---|---|
| ¹H and ¹³C NMR | Structural Confirmation | Chemical environment of hydrogen and carbon atoms. |
| ¹⁹F NMR | Analysis of Fluorinated Moieties | Presence, number, and environment of fluorine atoms. |
| 2D NMR (COSY, HSQC, etc.) | Elucidation of Complex Structures | Connectivity and spatial relationships between atoms. wikipedia.org |
| Mass Spectrometry (MS) | Molecular Weight and Fragmentation | Molecular weight and structural fragments. nih.gov |
| High-Resolution MS (HRMS) | Exact Mass Determination | Elemental composition. nih.gov |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups within a molecule. These methods measure the vibrations of bonds, which occur at characteristic frequencies. For a molecule like this compound, these techniques would provide a unique spectral fingerprint, allowing for its identification and the confirmation of its structural features.
While specific spectra for this compound are not available, analysis of similar piperazine compounds allows for the prediction of key vibrational modes. scispace.comscispace.com The spectra would be characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent parts: the difluorophenyl ring, the piperazine ring, and the various C-H, C-N, N-H, and C-F bonds. scispace.com
Key expected vibrational regions would include:
N-H Stretching: Secondary amines like piperazine typically show N-H stretching vibrations in the region of 3200-3500 cm⁻¹. The exact position is sensitive to hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations from the difluorophenyl ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine ring would appear just below 3000 cm⁻¹. scispace.com
C=C Aromatic Stretching: The phenyl ring would exhibit characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region. scispace.com
C-N Stretching: These vibrations for the piperazine ring typically occur in the 1020-1340 cm⁻¹ range.
C-F Stretching: Strong absorption bands corresponding to the C-F bonds are expected in the 1000-1400 cm⁻¹ region.
A comparative analysis of FT-IR and FT-Raman spectra is particularly useful, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa, providing a more complete picture of the molecule's vibrational framework.
Interactive Data Table: Hypothetical Vibrational Data
The following table is a hypothetical representation of expected vibrational bands for this compound, based on data for similar compounds. Actual experimental values are not available.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch | ~3300 | FT-IR |
| Aromatic C-H Stretch | ~3050 | FT-IR, FT-Raman |
| Aliphatic C-H Stretch | ~2850-2960 | FT-IR, FT-Raman |
| C=C Aromatic Stretch | ~1580, ~1470 | FT-IR, FT-Raman |
| N-H Bend | ~1500 | FT-IR |
| C-N Stretch | ~1260 | FT-IR |
X-ray Diffraction Analysis for Solid-State Structural Determination
Crystal Structure Determination and Conformational Analysis
For this compound, an X-ray diffraction study would reveal the exact spatial orientation of the 2,6-difluorophenyl group relative to the piperazine ring. Based on studies of numerous piperazine derivatives, the six-membered piperazine ring is expected to adopt a stable chair conformation. researchgate.netnih.gov This conformation minimizes steric strain. The analysis would also determine whether the difluorophenyl substituent occupies an equatorial or axial position on the piperazine ring, with the equatorial position generally being favored to reduce steric hindrance. scispace.com
The precise bond lengths and angles within both the aromatic and piperazine rings would be determined, providing insight into the electronic effects of the fluorine substituents on the phenyl ring and the C-N bond to the piperazine moiety.
Interactive Data Table: Hypothetical Crystallographic Data
The following table presents hypothetical crystallographic parameters for this compound, as actual experimental data is unavailable. These values are representative of similar organic molecules.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.1 |
| b (Å) | ~9.8 |
| c (Å) | ~12.5 |
| β (°) | ~105 |
| Volume (ų) | ~1220 |
| Z (molecules/unit cell) | 4 |
Intermolecular Interactions in Crystalline State
The way molecules pack together in a crystal is governed by a network of intermolecular interactions. An X-ray diffraction study would elucidate these interactions for this compound. The primary interaction expected is hydrogen bonding involving the secondary amine (N-H) group of the piperazine ring, which can act as a hydrogen bond donor. researchgate.net The nitrogen atoms of the piperazine ring and the fluorine atoms of the phenyl ring could act as hydrogen bond acceptors.
Chemical Biology and Drug Discovery Applications of 1 2,6 Difluorophenyl Piperazine As a Research Tool
Utilization as a Pharmacological Probe for Target Characterization
1-(2,6-Difluorophenyl)piperazine and its analogues serve as valuable pharmacological probes for the characterization of biological targets. The specific substitution pattern on the phenyl ring, in this case, the difluoro substitution at positions 2 and 6, can confer specific binding properties and selectivity towards certain receptors or enzymes. This allows researchers to investigate the structure and function of these targets.
For instance, derivatives of this compound have been synthesized and evaluated for their affinity towards various G-protein coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors. By systematically modifying the piperazine (B1678402) scaffold and observing the changes in binding affinity and functional activity, researchers can elucidate the key molecular interactions that govern ligand recognition and receptor activation. This information is critical for understanding the physiological and pathological roles of these receptors.
Development of Novel Chemical Entities based on the this compound Scaffold
The this compound scaffold has been extensively used as a starting point for the development of new chemical entities with potential therapeutic applications across various disease areas.
The design of new ligands based on the this compound scaffold often involves several key principles:
Molecular Hybridization: This strategy involves combining the this compound moiety with other known pharmacophores to create hybrid molecules with improved or novel pharmacological profiles. researchgate.net This approach aims to synergistically enhance the activity of the parent molecules.
Scaffold Hopping: Researchers may replace a core part of a known active molecule with the this compound scaffold to generate novel chemical series with potentially improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematic modifications are made to different parts of the this compound scaffold to understand how these changes affect biological activity. This includes altering substituents on the phenyl ring, modifying the piperazine ring itself, or attaching various functional groups to the second nitrogen atom of the piperazine. The insights gained from SAR studies guide the design of more potent and selective compounds.
Once a promising lead compound containing the this compound scaffold is identified, further optimization is typically required to enhance its potency and selectivity for the intended biological target. Preclinical optimization strategies often include:
Fine-tuning of Substituents: The nature, size, and electronic properties of substituents on the phenyl ring and other parts of the molecule are systematically varied to maximize interactions with the target protein. For example, replacing a hydrogen atom with a fluorine atom can alter the electronic distribution and improve binding affinity. ontosight.ai
Conformational Constraint: The flexibility of the piperazine ring can be restricted by introducing cyclic constraints or bulky groups. This can lock the molecule into a bioactive conformation, leading to increased potency and selectivity.
Bioisosteric Replacement: Functional groups within the molecule are replaced with other groups that have similar physical or chemical properties but may lead to improved potency, selectivity, or metabolic stability.
A study on piperidine-2,6-dione derivatives showcased the optimization of a lead compound to yield a derivative with high affinity for dopamine D2, D3 and serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors, while having low affinity for the H1 receptor. nih.gov This highlights the successful application of optimization strategies to achieve a desired multi-target profile. nih.gov
Table 1: Examples of Optimized Piperazine Derivatives and their Receptor Affinities
| Compound | Target Receptors | Key Optimization Feature | Reference |
| Compound 5 | Dopamine D2, D3; Serotonin 5-HT1A, 5-HT2A, 5-HT2C | Combination of piperidine-2,6-dione and a fluorobenzo[d]isoxazol-3-yl piperidine (B6355638) moiety | nih.gov |
| Compound 29 | Dopamine D2; Serotonin 5-HT1A, 5-HT2A | Benzoxazole-piperidine derivative with low affinity for 5-HT2C and H1 receptors | nih.gov |
Role in Target Validation and Proof-of-Concept Studies (In Vitro)
In vitro studies using compounds derived from the this compound scaffold are instrumental in target validation and for providing early proof-of-concept for new therapeutic strategies. These studies are typically conducted in cellular or biochemical assays.
For instance, a novel derivative can be used to selectively inhibit or activate a specific target in a cell-based assay. By observing the downstream cellular effects, researchers can confirm the role of that target in a particular biological process or disease state. For example, studies on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives showed their potential to target CAIX-expressing cancers through in silico studies and cellular imaging, suggesting a valuable backbone for future research in cancer theranostics. nih.gov
Furthermore, the use of these compounds in in vitro models can help establish a "proof-of-concept" by demonstrating that modulating a specific target with a small molecule can produce a desired therapeutic effect. For example, a study on novel 1,4-disubstituted piperazine-2,5-dione derivatives showed that a lead compound could protect SH-SY5Y cells from H2O2-induced oxidative damage, suggesting its potential as a novel antioxidative candidate. nih.gov These early-stage in vitro findings are crucial for deciding whether to advance a particular compound or therapeutic concept into more complex and expensive preclinical and clinical development stages.
Future Research Directions and Unexplored Areas in 1 2,6 Difluorophenyl Piperazine Chemistry
Development of Advanced Synthetic Methodologies for Complex Derivatives
The synthesis of piperazine-containing compounds has traditionally relied on methods like the Buchwald-Hartwig coupling, the Ullmann-Goldberg reaction, and nucleophilic aromatic substitution (SNAr). mdpi.com While effective, these methods can present challenges in terms of scale-up, purification, and safety. mdpi.com Future research will likely focus on developing more efficient and versatile synthetic strategies to access complex derivatives of 1-(2,6-difluorophenyl)piperazine.
Key areas of exploration include:
Novel Catalytic Systems: The development of new palladium or copper-based catalysts could lead to milder reaction conditions, broader substrate scope, and improved yields for N-arylation reactions. mdpi.com
Flow Chemistry: Transitioning from batch to flow chemistry for the synthesis of piperazine (B1678402) derivatives can offer significant advantages, including improved safety, better process control, and easier scale-up. nih.gov
Late-Stage Functionalization: Developing methods for the late-stage introduction of the 2,6-difluorophenyl group or other substituents onto a pre-existing complex scaffold would provide rapid access to a diverse range of analogues for structure-activity relationship (SAR) studies.
Asymmetric Synthesis: For derivatives with stereocenters, the development of robust asymmetric synthetic routes is crucial to isolate and evaluate individual enantiomers, which often exhibit different pharmacological profiles. mdpi.com
Recent synthetic efforts have explored multi-step sequences starting from commercially available materials like N-ethylpiperazine and 1-bromo-4-nitrobenzene (B128438) to construct complex urea (B33335) derivatives. mdpi.com Other approaches have utilized building blocks such as 1-(2,3-dichlorophenyl)piperazine (B491241) for the synthesis of antipsychotic drugs. nih.gov The synthesis of fluorinated cinnamylpiperazines has been achieved through a three-step process involving acylation, nucleophilic aromatic substitution, and Buchwald-Hartwig reactions. nih.gov Additionally, manganese(III) acetate-mediated radical cyclization has been employed to create novel dihydrofuran-containing piperazine compounds. nih.gov
Deeper Mechanistic Understanding of Molecular Interactions with Novel Targets
While many this compound derivatives have been investigated for their effects on known receptors, a vast landscape of potential biological targets remains unexplored. Future research will focus on elucidating the mechanisms of action of these compounds at a molecular level and identifying novel protein interactions.
Promising research avenues include:
Target Deconvolution: For compounds identified through phenotypic screening, a critical step is to identify their specific molecular targets. Techniques such as chemical proteomics and thermal proteome profiling can be employed for this purpose.
Structural Biology: Obtaining high-resolution crystal structures of this compound analogues in complex with their protein targets will provide invaluable insights into the specific molecular interactions driving binding and activity. This information is crucial for structure-based drug design.
Biophysical Techniques: The use of techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on the binding affinity and thermodynamics of ligand-receptor interactions, aiding in the optimization of lead compounds.
Exploration of Allosteric Modulation: Investigating the potential for these compounds to act as allosteric modulators of receptors could lead to the development of drugs with novel mechanisms of action and improved selectivity.
For instance, docking studies have suggested that certain piperazine derivatives can stabilize in both the entrance and substrate cavities of monoamine oxidase B (MAO-B). nih.gov Other research has explored the interaction of piperazine derivatives with targets like the δ-opioid receptor and acetylcholinesterase. researchgate.netnih.gov
Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Attributes (Computational, not clinical)
The success of a drug candidate is heavily dependent on its pharmacokinetic properties. In silico predictive models for Absorption, Distribution, Metabolism, and Excretion (ADME) are becoming increasingly crucial in the early stages of drug discovery to identify compounds with favorable profiles and reduce late-stage attrition. researchgate.netmdpi.com
Future directions in this area for this compound analogues include:
Development of Tailored QSAR Models: Building Quantitative Structure-Activity Relationship (QSAR) models specifically for this class of compounds can improve the accuracy of predictions for properties like solubility, permeability, and metabolic stability. mdpi.comnih.gov These models utilize molecular descriptors to correlate chemical structure with biological activity. mdpi.com
Integration of Multiple Prediction Tools: Combining the outputs of various ADME prediction software and web servers (e.g., SwissADME, ADMETlab, pkCSM) can provide a more comprehensive and reliable assessment of a compound's likely pharmacokinetic behavior. mdpi.comijraw.commdpi.com
Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models can simulate the ADME of a compound in the body, providing a more dynamic and systems-level understanding of its fate. nih.gov
Prediction of Transporter Interactions: Many drugs are substrates or inhibitors of membrane transporters, which can significantly impact their distribution and elimination. Developing accurate models to predict these interactions is a key area of research. mdpi.com
Studies have already demonstrated the use of in silico tools to predict the ADME properties of piperazine derivatives, assessing parameters like intestinal absorption, blood-brain barrier permeability, and interactions with cytochrome P450 enzymes. mdpi.commdpi.com
Exploration of Additional Chemical Biology Applications Beyond Known Receptors
The unique structural and electronic properties of the this compound moiety make it a versatile tool for chemical biology. Beyond its use in developing receptor ligands, this scaffold can be adapted for other applications to probe and manipulate biological systems.
Potential future applications include:
Chemical Probes: Developing fluorescently labeled or biotinylated derivatives of this compound can create chemical probes for visualizing and isolating their target proteins in cells and tissues.
PROTACs and Molecular Glues: The piperazine scaffold could serve as a linker or a ligand-binding element in the design of Proteolysis-Targeting Chimeras (PROTACs) or molecular glues, which are emerging therapeutic modalities for targeted protein degradation.
Covalent Inhibitors: Incorporating a reactive functional group onto the this compound core could lead to the development of covalent inhibitors that form a permanent bond with their target protein, potentially offering increased potency and duration of action.
Fragment-Based Drug Discovery (FBDD): The this compound fragment itself can be used as a starting point in FBDD campaigns to identify novel binding pockets on protein targets.
The piperazine ring is recognized as a privileged scaffold in medicinal chemistry due to its presence in a wide range of biologically active compounds, including those with anticancer, antimicrobial, and antihistamine properties. rsc.orgresearchgate.net The introduction of fluorine atoms can further influence the biological activity of these molecules. nih.gov
Integration of Artificial Intelligence and Machine Learning in Design and Discovery of Difluorophenylpiperazine Analogues
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets and the generation of novel molecular designs. premierscience.comnih.gov The application of these technologies to the this compound chemical space holds immense promise.
Key areas for the integration of AI and ML include:
De Novo Drug Design: Generative AI models can be trained on existing libraries of active compounds to design novel this compound analogues with desired properties. nih.gov
Predictive Modeling of Biological Activity: ML algorithms can be used to build predictive models that can screen large virtual libraries of compounds and prioritize those with the highest probability of being active against a specific target. nih.govfip.org
Lead Optimization: AI can assist in the multi-parameter optimization of lead compounds, simultaneously considering factors like potency, selectivity, and ADME properties to identify the most promising candidates for further development. nih.govnih.gov
Drug Repurposing: ML algorithms can analyze biological data to identify new therapeutic indications for existing drugs containing the this compound scaffold. fip.org
The successful application of AI in drug discovery relies on the availability of high-quality data and collaboration between computational and medicinal chemists. mdpi.com These approaches have the potential to significantly accelerate the discovery and development of new medicines based on the this compound core. premierscience.com
Q & A
Q. What are the optimal synthetic routes for 1-(2,6-Difluorophenyl)piperazine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, intermediates can be prepared via Suzuki coupling (as seen in PET ligand synthesis) followed by reductive amination with piperazine derivatives . Key optimization steps include:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reactivity in SNAr reactions .
- Catalysts: Copper(I) catalysts (e.g., CuSO₄·5H₂O) improve click chemistry efficiency for triazole formation .
- Purification: Silica gel chromatography (ethyl acetate:hexane gradients) effectively isolates products with >95% purity .
- Monitoring: TLC with hexane/ethyl acetate (1:2) tracks reaction progress .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?
Methodological Answer:
- NMR spectroscopy: ¹⁹F NMR distinguishes fluorine substitution patterns (e.g., 2,6- vs. 3,5-difluoro isomers) .
- Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
- HPLC: Quantifies purity using C18 columns with acetonitrile/water mobile phases .
- X-ray crystallography: Resolves stereochemistry in crystalline derivatives, as demonstrated for structurally similar piperazine-thiazole hybrids .
Advanced Research Questions
Q. How does the fluorine substitution pattern (2,6 vs. 3,5) on the phenyl ring affect biological activity in piperazine derivatives?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Antifungal activity: 2,6-Difluoro derivatives show enhanced binding to fungal CYP51 enzymes due to improved hydrophobic interactions .
- Receptor affinity: 2,6-Substitution in PET ligands increases blood-brain barrier penetration compared to 3,5-isomers, as seen in mGluR5-targeting compounds .
- Thermodynamic stability: 2,6-Difluoro groups reduce metabolic oxidation rates, as inferred from pKa studies of similar piperazines .
Q. What computational strategies predict the binding modes of this compound to neurological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina): Models interactions with serotonin (5-HT₁A) or dopamine (D₂) receptors, using PDB structures (e.g., 6CM4) .
- MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories .
- Free energy calculations (MM-PBSA): Quantifies binding affinities, with fluorine atoms contributing −1.2 to −2.8 kcal/mol via hydrophobic effects .
Q. How can metabolic stability of this compound be improved for in vivo applications?
Methodological Answer:
- Prodrug design: Introduce ester groups at the piperazine nitrogen, hydrolyzed in vivo to active forms .
- Deuteriation: Replace hydrogen with deuterium at metabolically labile positions (e.g., benzylic sites) to slow CYP450-mediated oxidation .
- Co-crystallization: Co-administer with CYP inhibitors (e.g., ketoconazole) to reduce first-pass metabolism, as validated in pharmacokinetic studies .
Data Contradictions and Resolution
Q. Discrepancies in reported pKa values for piperazine derivatives: How to reconcile?
Methodological Answer: Variations arise from solvent polarity and temperature. For example:
- pKa₁ of this compound: Reported as 8.2 (water, 298 K) vs. 7.6 (50% ethanol, 303 K) due to solvation effects .
- Resolution: Use potentiometric titrations under standardized conditions (0.1 M KCl, 298 K) and validate via UV-Vis spectroscopy .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
